N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
Description
N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted at the 3-position with a cyclopentyl carboxamide group. This structure combines a partially saturated bicyclic framework with a lipophilic cyclopentyl substituent, which may influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-cyclopentyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16N4O/c16-11(13-7-3-1-2-4-7)10-8-5-12-6-9(8)14-15-10/h7,12H,1-6H2,(H,13,16)(H,14,15) |
InChI Key |
BGKHTFLMBAEBRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NNC3=C2CNC3 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolo[3,4-c]pyrazole core are replaced with other groups.
Scientific Research Applications
N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is a pyrazole derivative featuring a tetrahydropyrrolo ring fused to a pyrazole moiety, a structural characteristic often found in biologically active compounds. It has a molecular weight of 220.27 and the molecular formula .
Potential Applications
This compound is investigated for potential therapeutic applications, particularly as an inhibitor of protein kinases, which are important in cell signaling and cancer progression. Inhibiting these pathways can lead to therapeutic effects in various diseases.
Scientific Studies
Studies focus on how this compound interacts with biological targets like enzymes or receptors to understand its mechanism of action. These studies often involve:
- Enzyme inhibition assays
- Cell-based assays
- Structural biology techniques
GlyT1 Inhibition
Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole compounds may be used as GlyT1 inhibitors for treating neurological disorders, psychotic disorders, and dementia . Glycine has at least two important functions in the central nervous system (CNS). It acts as an inhibitory amino acid, binding to strychnine sensitive glycine receptors, and it also influences excitatory activity by acting as an essential co-agonist with glutamate for N-methyl-D-aspartate (NMDA) receptor function . By removing neurotransmitters such as glycine from the extracellular space, transporters can control their extracellular lifetime and thereby modulate the magnitude of the synaptic transmission .
Other Potential applications
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The target compound shares a common tetrahydropyrrolo[3,4-c]pyrazole core with two analogs:
N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide ()
1-methyl-5-(1-methyl-1H-imidazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide ().
Key Differences:
- Substituent Chemistry: Target Compound: Cyclopentyl group (lipophilic, rigid cycloalkane). Methoxyethyl Analog: 2-Methoxyethyl group (polar ether, flexible chain).
Molecular Weight and Polarity :
The cyclopentyl substituent likely reduces water solubility compared to the methoxyethyl analog, which has higher polarity due to the ether oxygen. The imidazole-sulfonyl analog’s large substituents increase molecular weight (401.45 g/mol) and may hinder membrane permeability .
Table 1: Comparative Data
Research Findings
Substituent Impact on Solubility :
- The methoxyethyl analog’s oxygen atom improves aqueous solubility compared to the cyclopentyl variant, critical for oral bioavailability .
- The imidazole-sulfonyl analog’s bulk may limit passive diffusion but enhance target affinity via π-π stacking .
Safety Profiles : While safety data for the target compound are unavailable, the methoxyethyl analog’s hazards (e.g., flammability) highlight the need for tailored storage protocols for lipophilic analogs .
Biological Activity
N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole derivatives class. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrrolo ring fused to a pyrazole moiety, characterized by the following structural attributes:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1707399-20-9 |
| Molecular Formula | C₁₁H₁₆N₄O |
| Molecular Weight | 220.27 g/mol |
The intricate arrangement of atoms, including cyclopentyl and carboxamide functional groups, contributes to its biological activity .
Biological Activity Overview
This compound has been investigated for various biological activities:
- Anticancer Properties : Pyrazole derivatives are known for their potential as protein kinase inhibitors. This compound may inhibit pathways crucial for cancer progression by targeting specific kinases involved in cell signaling .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways and cytokine production .
- Gastric Acid Secretion Inhibition : Research indicates that certain derivatives of tetrahydropyrrolo[3,4-c]pyrazoles can act as potassium-competitive acid blockers (P-CABs), inhibiting H⁺/K⁺-ATPase activity and reducing gastric acid secretion .
Case Studies and Research Findings
-
Inhibition of H⁺/K⁺-ATPase :
A study synthesized various 5-methyl-tetrahydropyrrolo[3,4-c]pyrazole derivatives and evaluated their H⁺/K⁺-ATPase inhibitory activities. One lead compound exhibited significant potency in vivo against histamine-stimulated gastric acid secretion in rats . -
Protein Kinase Inhibition :
Research has highlighted the role of this compound as a potential inhibitor of specific protein kinases implicated in cancer. This suggests a pathway for developing targeted cancer therapies .
Understanding the mechanism of action involves studying the interactions between this compound and its biological targets:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes like H⁺/K⁺-ATPase suggests a competitive inhibition mechanism where it competes with ATP or other substrates at the active site .
- Receptor Binding : The structural features allow for interactions with various receptors involved in cell signaling pathways critical for cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
